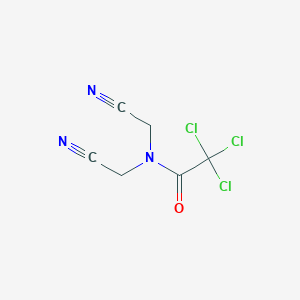
2,2,2-trichloro-N,N-bis(cyanomethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-N,N-bis(cyanomethyl)acetamide is an organic compound with the molecular formula C₆H₄Cl₃N₃O It is characterized by the presence of three chlorine atoms, two cyanomethyl groups, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N,N-bis(cyanomethyl)acetamide can be achieved through the cyanoacetylation of amines. This involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Steam Bath: Stirring the reactants at 70°C for 6 hours, followed by overnight stirring at room temperature.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of cyanoacetylation and the use of efficient catalysts and reaction conditions can be applied to scale up the synthesis for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloro-N,N-bis(cyanomethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Condensation Reactions: The active hydrogen on the C-2 position can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, aryl amines, and various catalysts. Reaction conditions vary depending on the desired product but often involve elevated temperatures and solvent-free conditions .
Major Products
The major products formed from these reactions are typically heterocyclic compounds, which are of interest for their potential biological activities .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-N,N-bis(cyanomethyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2,2-trichloro-N,N-bis(cyanomethyl)acetamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other intermolecular interactions. These interactions can stabilize the compound in various chemical environments and facilitate its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N,N-bis(cyanomethyl)benzamide: Similar in structure but with a benzamide moiety instead of an acetamide.
N-Cyanoacetamides: A broader class of compounds that share the cyanoacetamide functional group.
Uniqueness
2,2,2-Trichloro-N,N-bis(cyanomethyl)acetamide is unique due to the presence of three chlorine atoms and two cyanomethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H4Cl3N3O |
|---|---|
Molekulargewicht |
240.5 g/mol |
IUPAC-Name |
2,2,2-trichloro-N,N-bis(cyanomethyl)acetamide |
InChI |
InChI=1S/C6H4Cl3N3O/c7-6(8,9)5(13)12(3-1-10)4-2-11/h3-4H2 |
InChI-Schlüssel |
MHNNWOIVNLRXFD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#N)N(CC#N)C(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


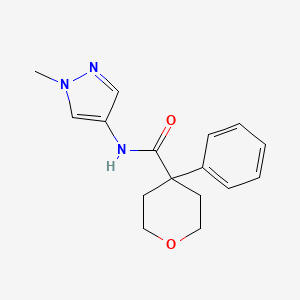
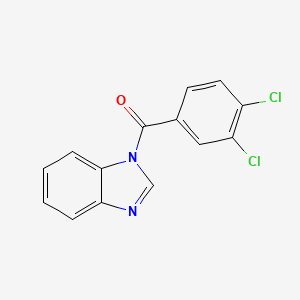
![Propyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B11021132.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B11021143.png)
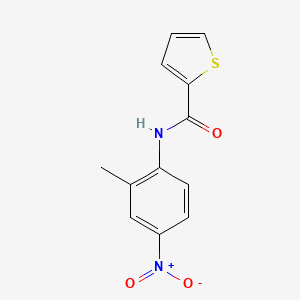
![N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11021159.png)
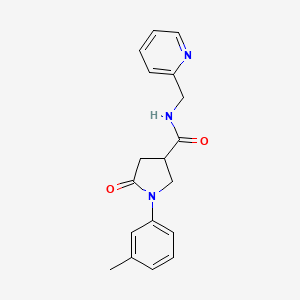
![N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B11021171.png)
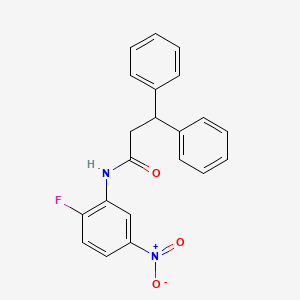
![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11021183.png)
![7-(furan-2-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11021189.png)
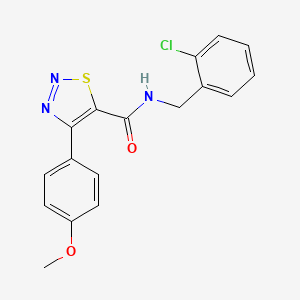
![7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11021207.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone](/img/structure/B11021209.png)
